Cas no 726144-38-3 (N-Ethyl-4-isothiocyanatobenzenesulfonamide)
N-Ethyl-4-isothiocyanatobenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-Ethyl-4-isothiocyanato-benzenesulfonamide
- H22550
- N-ethyl-4-isothiocyanatobenzenesulfonamide
- MFCD06194931
- AKOS003352503
- 726144-38-3
- STK450274
- N-ethyl-4-isothiocyanatobenzene-1-sulfonamide
- VS-06291
- ALBB-003107
- BBL017572
- N-Ethyl-4-isothiocyanatobenzenesulfonamide
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- MDL: MFCD06194931
- Inchi: 1S/C9H10N2O2S2/c1-2-11-15(12,13)9-5-3-8(4-6-9)10-7-14/h3-6,11H,2H2,1H3
- InChI Key: XKOLBTBZTBGUOZ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)N=C=S)(NCC)(=O)=O
Computed Properties
- Exact Mass: 242.01836991Da
- Monoisotopic Mass: 242.01836991Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 334
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 99Ų
N-Ethyl-4-isothiocyanatobenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB380556-500 mg |
N-Ethyl-4-isothiocyanatobenzenesulfonamide |
726144-38-3 | 500MG |
€254.60 | 2023-02-20 | ||
| abcr | AB380556-1 g |
N-Ethyl-4-isothiocyanatobenzenesulfonamide |
726144-38-3 | 1g |
€322.50 | 2023-04-25 | ||
| abcr | AB380556-5 g |
N-Ethyl-4-isothiocyanatobenzenesulfonamide |
726144-38-3 | 5g |
€907.00 | 2023-04-25 | ||
| TRC | N261210-250mg |
N-Ethyl-4-isothiocyanatobenzenesulfonamide |
726144-38-3 | 250mg |
$ 275.00 | 2022-06-03 | ||
| TRC | N261210-500mg |
N-Ethyl-4-isothiocyanatobenzenesulfonamide |
726144-38-3 | 500mg |
$ 450.00 | 2022-06-03 | ||
| TRC | N261210-1000mg |
N-Ethyl-4-isothiocyanatobenzenesulfonamide |
726144-38-3 | 1g |
$ 720.00 | 2022-06-03 | ||
| abcr | AB380556-500mg |
N-Ethyl-4-isothiocyanatobenzenesulfonamide; . |
726144-38-3 | 500mg |
€269.00 | 2025-04-16 | ||
| abcr | AB380556-1g |
N-Ethyl-4-isothiocyanatobenzenesulfonamide; . |
726144-38-3 | 1g |
€317.00 | 2025-04-16 | ||
| abcr | AB380556-5g |
N-Ethyl-4-isothiocyanatobenzenesulfonamide; . |
726144-38-3 | 5g |
€877.00 | 2025-04-16 | ||
| abcr | AB380556-10g |
N-Ethyl-4-isothiocyanatobenzenesulfonamide; . |
726144-38-3 | 10g |
€1357.00 | 2025-04-16 |
N-Ethyl-4-isothiocyanatobenzenesulfonamide Suppliers
N-Ethyl-4-isothiocyanatobenzenesulfonamide Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on N-Ethyl-4-isothiocyanatobenzenesulfonamide
N-Ethyl-4-isothiocyanatobenzenesulfonamide (CAS No. 726144-38-3): An Overview
N-Ethyl-4-isothiocyanatobenzenesulfonamide (CAS No. 726144-38-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The chemical structure of N-Ethyl-4-isothiocyanatobenzenesulfonamide consists of a benzene ring substituted with an isothiocyanate group and a sulfonamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it an attractive candidate for further investigation.
Recent studies have highlighted the potential of N-Ethyl-4-isothiocyanatobenzenesulfonamide in the context of drug discovery. One notable application is its use as a scaffold for the development of inhibitors targeting specific enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases, which are key enzymes involved in various cellular processes, including signal transduction and cell proliferation.
Moreover, N-Ethyl-4-isothiocyanatobenzenesulfonamide has been explored for its potential anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli and is a critical factor in many diseases, including arthritis and inflammatory bowel disease. Studies have shown that this compound can modulate the activity of inflammatory mediators, such as cytokines and chemokines, thereby reducing inflammation and associated symptoms.
In addition to its therapeutic applications, N-Ethyl-4-isothiocyanatobenzenesulfonamide has also been investigated for its role in chemical biology research. The isothiocyanate group present in the molecule can react with nucleophiles, such as thiols, to form stable thioamides. This property makes it useful as a chemical probe for studying protein-protein interactions and other biomolecular processes.
The synthesis of N-Ethyl-4-isothiocyanatobenzenesulfonamide typically involves several steps, including the preparation of the sulfonamide intermediate and subsequent introduction of the isothiocyanate group. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. For example, one common method involves the reaction of 4-chlorobenzenesulfonyl chloride with ethylamine to form the sulfonamide, followed by treatment with thiophosgene to introduce the isothiocyanate functionality.
The physicochemical properties of N-Ethyl-4-isothiocyanatobenzenesulfonamide have been extensively characterized. It is a white crystalline solid with a melting point ranging from 150°C to 155°C. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but exhibits limited solubility in water. These properties make it suitable for use in both solution-phase and solid-phase reactions.
In terms of safety and handling, while N-Ethyl-4-isothiocyanatobenzenesulfonamide is not classified as a hazardous material, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn, and appropriate ventilation should be used to minimize exposure to vapors or dust.
The future prospects for N-Ethyl-4-isothiocyanatobenzenesulfonamide are promising. Ongoing research continues to uncover new applications and potential therapeutic uses for this compound. As our understanding of its biological activities deepens, it is likely that more derivatives will be developed to optimize its properties for specific medical needs.
In conclusion, N-Ethyl-4-isothiocyanatobenzenesulfonamide (CAS No. 726144-38-3) represents a valuable tool in the arsenal of medicinal chemists and pharmaceutical researchers. Its unique structure and diverse biological activities make it an important compound for further investigation and development in various fields of science and medicine.
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